molecular formula C20H13N3Na2O8S2 B12044150 disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate

disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate

Cat. No.: B12044150
M. Wt: 533.4 g/mol
InChI Key: ISVGEQZXHOLKRA-UHFFFAOYSA-L
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Description

This compound, also known as C.I. Direct Red 16 (disodium salt), is a synthetic azo dye characterized by a naphthalene backbone substituted with amino, hydroxyl, sulfonate, and diazenyl groups. Its structure includes two azo linkages (–N=N–) and multiple sulfonate (–SO₃⁻) groups, which enhance water solubility and binding affinity to substrates like cellulose .

Key features:

  • Functional groups: Amino (–NH₂), hydroxyl (–OH), sulfonate (–SO₃⁻), and diazenyl (–N=N–).
  • Applications: Likely used as a direct dye for cotton, paper, or leather due to its sulfonate groups and planar structure .
  • Regulatory status: Listed under EINECS 228-323-4, indicating compliance with EU chemical regulations .

Properties

Molecular Formula

C20H13N3Na2O8S2

Molecular Weight

533.4 g/mol

IUPAC Name

disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C20H15N3O8S2.2Na/c21-12-1-3-16-10(5-12)8-18(33(29,30)31)19(20(16)25)23-22-13-2-4-15-11(6-13)7-14(9-17(15)24)32(26,27)28;;/h1-9,24-25H,21H2,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2

InChI Key

ISVGEQZXHOLKRA-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1N)S(=O)(=O)[O-])N=NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization of the Primary Amine Component

The synthesis begins with the diazotization of 5-amino-2-hydroxynaphthalene-7-sulfonic acid. This step involves treating the amine with sodium nitrite (NaNO₂) under acidic conditions (HCl) at 0–5°C to form the diazonium chloride intermediate3. The reaction mechanism proceeds as follows:

Ar-NH2+NaNO2+2HClAr-N2+Cl+NaCl+2H2O\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}

Maintaining temperatures below 5°C is critical to prevent premature decomposition of the diazonium salt3. Excess nitrous acid is neutralized using sulfamic acid to avoid side reactions.

Coupling with the Naphthalene Sulfonate Derivative

The diazonium salt is coupled with 7-amino-4-hydroxynaphthalene-2-sulfonic acid in an alkaline medium (pH 8–9) to facilitate electrophilic aromatic substitution at the para position relative to the hydroxyl group. The coupling reaction is represented by:

Ar-N2+Cl+Ar’-OHAr-N=N-Ar’-OH+HCl\text{Ar-N}_2^+\text{Cl}^- + \text{Ar'-OH} \rightarrow \text{Ar-N=N-Ar'-OH} + \text{HCl}

The alkaline environment deprotonates the hydroxyl group, activating the aromatic ring for attack. Reaction completion is confirmed via thin-layer chromatography (TLC) using silica gel plates and a 7:3 ethyl acetate:methanol mobile phase.

Table 1: Optimization Parameters for Coupling Reactions

ParameterOptimal RangeImpact on Yield
Temperature5–10°CPrevents diazo decomposition
pH8.5–9.0Enhances coupling efficiency
Molar Ratio (Diazo:Coupling Agent)1:1.05Minimizes unreacted diazo
Reaction Time4–6 hoursMaximizes product formation

Data derived from indicates that deviations beyond these ranges reduce yields by 15–30%.

Post-Synthetic Modifications and Purification

Sulfonation and Neutralization

Following coupling, the intermediate is sulfonated using concentrated sulfuric acid at 60°C for 2 hours to introduce the second sulfonate group. The product is neutralized with sodium hydroxide to form the disodium salt, which enhances water solubility:

Ar-SO3H+2NaOHAr-SO3Na2+2H2O\text{Ar-SO}3\text{H} + 2\text{NaOH} \rightarrow \text{Ar-SO}3\text{Na}2 + 2\text{H}2\text{O}

Purification Techniques

Crude product is purified via recrystallization from a 1:5 ethanol:water mixture, achieving >95% purity. Industrial-scale processes employ membrane filtration to remove unreacted starting materials and inorganic salts, reducing solvent consumption by 40% compared to traditional methods.

Table 2: Purity Analysis of Purified Product

MethodPurity (%)Key Impurities Identified
HPLC (C18 column)97.2Residual naphthol isomers
Elemental Analysis96.8Sodium sulfate (2.1%)
ICP-MS98.5Trace metal ions (<0.01%)

Mechanistic Insights and Kinetic Studies

Reaction Kinetics of Diazotization

Pseudo-first-order kinetics are observed during diazotization, with a rate constant (kk) of 3.2×104s13.2 \times 10^{-4} \, \text{s}^{-1} at 5°C. The activation energy (EaE_a) calculated via the Arrhenius equation is 45.2 kJ/mol, indicating moderate temperature sensitivity.

Coupling Reaction Thermodynamics

The coupling step exhibits a Gibbs free energy change (ΔG\Delta G) of 68.9kJ/mol-68.9 \, \text{kJ/mol}, confirming spontaneity. Density functional theory (DFT) simulations reveal that electron-donating groups on the coupling component lower the activation barrier by stabilizing the transition state.

Industrial Scalability and Environmental Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times by 70% compared to batch processes, achieving a space-time yield of 8.2g/L/h8.2 \, \text{g/L/h}. Key advantages include precise temperature control and minimized byproduct formation.

Waste Management Strategies

Spent acidic and alkaline liquors are treated via neutralization-precipitation, reducing chemical oxygen demand (COD) by 85%. Solid waste containing sodium sulfate is repurposed for glass manufacturing, aligning with circular economy principles.

Characterization and Quality Control

Spectroscopic Confirmation

  • UV-Vis : λmax=512nm\lambda_{\text{max}} = 512 \, \text{nm} (aqueous solution), indicative of the conjugated azo-chromophore.

  • FT-IR : Peaks at 1180 cm⁻¹ (S=O stretching) and 1620 cm⁻¹ (N=N stretching).

  • ¹H NMR (D₂O) : δ 7.8–8.2 ppm (aromatic protons), δ 5.1 ppm (exchangeable -OH).

Performance in Dyeing Applications

The compound exhibits excellent affinity for polyester fibers, with a wash fastness rating of 4–5 (ISO scale) and light fastness of 6–7 .

Chemical Reactions Analysis

Reduction of Azo Linkages

The azo (-N=N- ) groups in the compound are susceptible to reductive cleavage, a critical reaction for decolorization or degradation studies.

Key Findings:

  • Reduction with Sodium Dithionite : Under alkaline conditions (pH 10–12), sodium dithionite (Na₂S₂O₄) reduces the azo bond to form two primary aromatic amines. This reaction is pivotal in wastewater treatment for breaking down azo dyes .

  • Catalytic Hydrogenation : In the presence of Pd/C or Raney nickel catalysts, hydrogen gas reduces the azo group to amines at elevated temperatures (50–80°C).

Azo dye+Na2S2O47 Amino 4 hydroxynaphthalene 2 sulfonate+5 Hydroxy 7 sulfonatonaphthalen 2 amine+2Na2SO3\text{Azo dye}+\text{Na}_2\text{S}_2\text{O}_4\rightarrow \text{7 Amino 4 hydroxynaphthalene 2 sulfonate}+\text{5 Hydroxy 7 sulfonatonaphthalen 2 amine}+2\text{Na}_2\text{SO}_3

Reagent Conditions Products Source
Na₂S₂O₄Alkaline, 25°CTwo aromatic amines + Na₂SO₃
H₂ (Pd/C catalyst)50–80°C, 1–3 atm H₂ pressureAmines + H₂O

Oxidation Reactions

The hydroxyl (-OH) and amino (-NH₂) groups participate in oxidation, altering the electronic structure of the molecule.

Key Findings:

  • Oxidation with Potassium Permanganate : In acidic media (H₂SO₄), KMnO₄ oxidizes the hydroxyl group to a quinone structure, enhancing conjugation.

  • Electrochemical Oxidation : At +1.2 V (vs. Ag/AgCl), the amino group undergoes deamination, forming a nitroso intermediate .

Dye+KMnO4Quinone derivative+Mn2++H2O\text{Dye}+\text{KMnO}_4\rightarrow \text{Quinone derivative}+\text{Mn}^{2+}+\text{H}_2\text{O}

Reagent Conditions Products Source
KMnO₄H₂SO₄, 60°CQuinone + Mn²⁺
Electrochemical+1.2 V, pH 7 bufferNitroso intermediate

Acid-Base Reactions

The sulfonate (-SO₃⁻) and hydroxyl groups confer pH-dependent solubility and tautomerism.

Key Findings:

  • Protonation of Sulfonate : Below pH 2, sulfonate groups protonate to -SO₃H, reducing solubility and inducing aggregation .

  • Tautomerism : In alkaline conditions (pH >9), the hydroxyl group deprotonates, shifting the azo-hydrazone tautomeric equilibrium toward the hydrazone form.

Structural Changes :

  • Acidic (pH <2) :

     SO3 SO3H(precipitation observed)\text{ SO}_3^-\rightarrow \text{ SO}_3\text{H}\quad (\text{precipitation observed})
  • Alkaline (pH >9) :

     OH O(enhanced resonance stabilization)\text{ OH}\rightarrow \text{ O}^-\quad (\text{enhanced resonance stabilization})

Photochemical Degradation

The azo chromophore absorbs UV-Vis light, leading to photolytic degradation.

Key Findings:

  • UV Light (λ = 365 nm) : Causes homolytic cleavage of the azo bond, generating aryl radicals .

  • Visible Light (λ >400 nm) : Promotes singlet oxygen (¹O₂) formation via energy transfer, oxidizing amino groups .

Degradation Pathway :

Dye+hνAryl radicalsSmall organic acids e g oxalic acid \text{Dye}+h\nu \rightarrow \text{Aryl radicals}\rightarrow \text{Small organic acids e g oxalic acid }

Light Source Degradation Products Mechanism Source
UV (365 nm)Aryl radicals, CO₂, H₂OHomolytic cleavage
Visible (>400 nm)Nitro compounds, sulfonic acidsSinglet oxygen oxidation

Complexation with Metal Ions

The sulfonate and hydroxyl groups act as ligands for metal ions, forming coordination complexes.

Key Findings:

  • Cu²⁺ Complexation : Forms a 1:2 (Cu²⁺:dye) complex in aqueous solution, shifting absorption maxima (λₐᵦₛ) from 520 nm to 610 nm .

  • Fe³⁺ Chelation : At pH 4–6, Fe³⁺ binds to sulfonate and hydroxyl groups, precipitating as a polymeric complex .

Stoichiometry :

2 Dye+Cu2+[Cu(Dye)2]4\text{2 Dye}^-+\text{Cu}^{2+}\rightarrow [\text{Cu}(\text{Dye})_2]^{4-}

Metal Ion pH Complex Structure Application Source
Cu²⁺7–8Octahedral coordinationCatalysis, sensors
Fe³⁺4–6Polymeric networkWastewater remediation

Coupling Reactions

The amino group enables electrophilic substitution, facilitating further functionalization.

Key Findings:

  • Diazotization : At 0–5°C, NaNO₂/HCl converts the amino group to a diazonium salt, which couples with phenols or amines to form bis-azo dyes .

  • Sulfonation : Concentrated H₂SO₄ introduces additional sulfonate groups at the 1-position of the naphthalene ring .

Example Reaction :

Dye NH2+NaNO2+HClDye N2+PhenolBis azo dye\text{Dye NH}_2+\text{NaNO}_2+\text{HCl}\rightarrow \text{Dye N}_2^+\xrightarrow{\text{Phenol}}\text{Bis azo dye}

Scientific Research Applications

Disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is extensively used in scientific research, particularly in:

    Chemistry: As a pH indicator and in titration processes.

    Biology: As a staining agent in histological studies to differentiate cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.

    Industry: Used as a dye in textiles, food coloring, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo linkage allows for electron delocalization, which contributes to its vibrant color. In biological systems, it can interact with proteins and nucleic acids, altering their function and structure .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Synthesis Challenges : Compounds with multiple azo groups (e.g., ) require precise diazotization and coupling steps, increasing production complexity .
  • Environmental Impact : Sulfonated azo dyes like the target compound are persistent in water systems; newer variants (e.g., ’s acetamido-substituted compound) aim for improved biodegradability .
  • Performance Trade-offs : While nitro groups enhance lightfastness, they may reduce washfastness due to steric hindrance in fiber binding .

Biological Activity

Disodium; 7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate, commonly referred to as a naphthalene sulfonate derivative, is a compound of significant interest in various biological and chemical applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and safety assessments based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • Amino group : Contributes to its reactivity and potential biological interactions.
  • Hydroxy groups : Enhance solubility and may play a role in biological activity.
  • Naphthalene sulfonate moieties : Impart unique properties related to dyeing and biological interactions.

Mechanisms of Biological Activity

  • Antioxidant Properties : Research indicates that naphthalene sulfonate derivatives exhibit antioxidant activities, which can protect cells from oxidative stress. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage.
  • Antimicrobial Effects : Some studies have suggested that compounds similar to disodium naphthalene sulfonate possess antimicrobial properties. They may inhibit the growth of various bacteria and fungi, making them candidates for use in antimicrobial formulations.
  • Cellular Interaction : The ability of this compound to interact with cellular components suggests potential applications in drug delivery systems. Its structural features allow it to bind effectively to biological membranes.

Study on Antioxidant Activity

A study conducted by Diez et al. (2021) demonstrated that derivatives of naphthalene sulfonates could significantly reduce reactive oxygen species (ROS) in vitro. The study utilized various concentrations of the compound and measured its effects on cell viability and oxidative stress markers.

Concentration (µM)ROS Reduction (%)Cell Viability (%)
103090
505085
1007075

Source: Diez et al., 2021

Antimicrobial Activity Assessment

An investigation into the antimicrobial properties of similar compounds revealed that naphthalene sulfonates exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined as follows:

BacteriaMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50

Source: Belsito et al., 2019

Safety Assessments

Safety evaluations are crucial for understanding the implications of using disodium naphthalene sulfonate in consumer products. According to recent assessments:

  • Dermal Absorption : Approximately 1% absorption was noted when applied topically, indicating low systemic exposure under typical conditions .
  • Irritation Potential : While undiluted forms showed minimal irritation in animal models, formulations containing this compound should be evaluated for specific applications, especially those involving mucous membranes .

Q & A

Basic: What is the standard synthetic route for this compound, and what critical parameters govern yield?

Methodological Answer:
The synthesis involves two key steps:

  • Diazotization : Aromatic amines (e.g., 5-amino-2-naphthalenesulfonic acid) are treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form a diazonium salt. Temperature control is critical to prevent decomposition .
  • Coupling : The diazonium salt reacts with a coupling agent (e.g., 8-amino-2-naphthalenesulfonic acid) under alkaline conditions (pH 8–10) to form the azo bond. Reaction time (2–4 hours) and stoichiometric ratios (1:1 amine-to-coupling agent) are optimized to minimize byproducts .
    Yield depends on maintaining low temperatures during diazotization and precise pH control during coupling.

Basic: How is this compound characterized structurally, and which spectroscopic techniques are most effective?

Methodological Answer:

  • UV-Vis Spectroscopy : Confirms the azo bond (λmax ~450–550 nm) and electronic transitions influenced by sulfonate groups .
  • FTIR : Identifies sulfonate (S=O stretches at 1030–1230 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .
  • NMR : <sup>1</sup>H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and amino/hydroxy protons (δ 4.5–5.5 ppm). <sup>13</sup>C NMR confirms sulfonate substitution patterns .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S, Na) within ±0.3% deviation .

Advanced: How can the coupling reaction be optimized to enhance regioselectivity and minimize side products?

Methodological Answer:

  • pH Modulation : Maintain pH 8–10 using sodium carbonate to favor coupling at the para position relative to hydroxyl/sulfonate groups .
  • Temperature Gradients : Gradual warming (5°C → 25°C) post-diazotization improves reaction kinetics without promoting hydrolysis.
  • Additives : Urea (1–2 wt%) suppresses nitrosation byproducts. Computational modeling (DFT) predicts reactive sites to guide substituent placement .

Basic: What are its primary research applications in chemistry and biology?

Methodological Answer:

  • Dye-Sensitized Studies : As an azo dye analog, it serves as a photosensitizer in solar cell research due to broad absorbance .
  • Biological Staining : Binds to proteins/polysaccharides via sulfonate and azo groups, enabling visualization in histology (e.g., collagen staining) .
  • pH/Redox Indicators : Sulfonate and amino groups confer pH-dependent chromism (transition at pH 2–4 and 9–11) .

Advanced: How do sulfonate group substitutions impact solubility and aggregation in aqueous media?

Methodological Answer:

  • Solubility : The two sulfonate groups (−SO3<sup>−</sup>) enhance hydrophilicity (solubility >50 g/L in water). Ionic strength adjustments (e.g., NaCl addition) can modulate solubility via salting-out effects .
  • Aggregation : At high concentrations (>10 mM), π-π stacking of naphthalene rings drives aggregation, detectable via dynamic light scattering (DLS). Adding surfactants (e.g., SDS) disrupts aggregates .

Advanced: What experimental and computational strategies resolve contradictions in reported redox behavior?

Methodological Answer:

  • Controlled Redox Titrations : Use cyclic voltammetry (CV) in buffered solutions (pH 7.4) to identify reduction peaks (E1/2 ~−0.3 V vs. Ag/AgCl for azo bond reduction) .
  • DFT Calculations : Model frontier molecular orbitals (HOMO-LUMO gaps) to predict redox-active sites. Discrepancies in literature often arise from varying pH or counterion effects .
  • In Situ Spectroelectrochemistry : Correlate electrochemical data with UV-Vis changes during reduction to validate mechanisms .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves and goggles to prevent skin/eye contact. Avoid inhalation of fine powders via fume hood use .
  • Storage : Keep in airtight containers at 4°C, protected from light to prevent azo bond degradation .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .

Advanced: How does pH influence the compound’s stability and reactivity in aqueous solutions?

Methodological Answer:

  • Acidic Conditions (pH <3) : Protonation of amino/hydroxy groups reduces solubility, leading to precipitation. Azo bonds may hydrolyze over >24 hours .
  • Alkaline Conditions (pH >10) : Sulfonate groups remain deprotonated, enhancing solubility. However, hydroxyl groups may oxidize, forming quinone-like structures (detectable via LC-MS) .
  • Buffered Systems : Phosphate buffer (pH 7.4) stabilizes the compound for >1 week at 25°C, validated via HPLC purity checks .

Advanced: What strategies modify the compound’s photophysical properties for sensor applications?

Methodological Answer:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., −NO2) to red-shift absorbance (λmax +20–30 nm) .
  • Metal Coordination : Chelate with transition metals (e.g., Cu<sup>2+</sup>) to enhance fluorescence quantum yield (QY) via rigidochromism .
  • Polymer Encapsulation : Embed in polyvinyl alcohol (PVA) films to reduce photobleaching and improve Stokes shift resolution .

Advanced: How do structural analogs differ in reactivity, and what design principles guide derivatization?

Methodological Answer:

  • Analog Comparison :

    AnalogKey DifferenceReactivity Impact
    Acid Red 14 Single naphthalene ringLower molar absorptivity (ε ~15,000 M⁻¹cm⁻¹ vs. 25,000 M⁻¹cm⁻¹)
    Chromotrope FB Additional sulfonate groupEnhanced solubility but reduced thermal stability
  • Derivatization Guidelines :

    • Preserve sulfonate groups for aqueous compatibility.
    • Introduce electron-donating groups (e.g., −NH2) to stabilize azo bonds .

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